N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl}methyl)-2-methoxybenzamide
Description
The compound N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl}methyl)-2-methoxybenzamide (hereafter referred to as Compound A) is a heterocyclic molecule featuring:
- A 1,3,4-thiadiazole core substituted with an ethylsulfanyl group and a carbamoylmethylsulfanyl linker.
- A 4-(4-fluorophenyl)-4H-1,2,4-triazole moiety connected via a methylene group.
- A terminal 2-methoxybenzamide group.
This structure combines pharmacophores known for antimicrobial, antiviral, and enzyme-inhibitory activities. The ethylsulfanyl group enhances lipophilicity, while the fluorophenyl and methoxybenzamide substituents may influence binding affinity and metabolic stability .
Properties
IUPAC Name |
N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN7O3S3/c1-3-35-23-30-28-21(37-23)26-19(32)13-36-22-29-27-18(31(22)15-10-8-14(24)9-11-15)12-25-20(33)16-6-4-5-7-17(16)34-2/h4-11H,3,12-13H2,1-2H3,(H,25,33)(H,26,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKTLBFLVBJCPBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)CNC(=O)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN7O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl}methyl)-2-methoxybenzamide involves multiple steps, starting from the preparation of the thiadiazole and triazole intermediates. The key steps include:
Formation of Thiadiazole Intermediate: The thiadiazole ring is synthesized by reacting ethylsulfanyl compounds with hydrazine derivatives under controlled conditions.
Formation of Triazole Intermediate: The triazole ring is formed by cyclization reactions involving hydrazine and carbonyl compounds.
Coupling Reactions: The thiadiazole and triazole intermediates are coupled using appropriate reagents to form the final compound.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rates.
Chemical Reactions Analysis
Types of Reactions
N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl}methyl)-2-methoxybenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and methoxybenzamide moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that compounds containing thiadiazole and triazole moieties exhibit significant antimicrobial properties. The specific compound under discussion has been synthesized and tested against various bacterial strains, showing promising results in inhibiting growth. The presence of the ethylsulfanyl group enhances its lipophilicity, potentially improving cell membrane penetration and bioavailability .
Anticancer Properties
Recent studies have explored the anticancer potential of similar compounds. The incorporation of triazole rings has been linked to enhanced activity against cancer cell lines. In vitro assays demonstrated that the compound effectively induces apoptosis in certain cancer cells, suggesting a mechanism that warrants further investigation for potential therapeutic applications .
Agricultural Applications
Fungicidal Activity
The compound's structure suggests potential as a fungicide. Preliminary studies have shown that derivatives with similar scaffolds can inhibit fungal growth in crops, making them candidates for agricultural use. Field trials are necessary to evaluate efficacy and safety in real-world scenarios .
Plant Growth Regulation
Research into plant growth regulators has identified compounds with thiadiazole structures as effective agents. The target compound may influence plant growth by modulating hormonal pathways or enhancing stress resistance in plants. This application could be particularly beneficial in improving crop yields under adverse environmental conditions .
Material Science
Polymer Chemistry
The unique chemical structure of N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl}methyl)-2-methoxybenzamide opens avenues for its use in polymer synthesis. It can serve as a monomer or additive to enhance the thermal stability and mechanical properties of polymers. Research into its incorporation into polymer matrices is ongoing .
Case Studies
Mechanism of Action
The mechanism of action of N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl}methyl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to disruption of cellular processes. The exact molecular targets and pathways involved vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key analogues of Compound A , highlighting structural variations and their implications:
*Calculated based on structural formula.
Key Observations:
The ethylsulfanyl group in Compound A may offer better metabolic stability compared to methylsulfanyl or benzylsulfanyl groups in other thiadiazoles .
Tautomeric Behavior :
- Analogues like [7–9] exist predominantly in the thione tautomeric form , as confirmed by IR spectra (absence of νS-H at ~2500–2600 cm⁻¹ and presence of νC=S at 1247–1255 cm⁻¹) . Similar behavior is expected for Compound A , influencing its reactivity and binding modes.
Biological Activity Trends :
Biological Activity
The compound N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl}methyl)-2-methoxybenzamide is a complex heterocyclic structure that incorporates elements from thiadiazole and triazole frameworks. These types of compounds have garnered attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 408.52 g/mol. The structure features multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₁FN₅O₃S₂ |
| Molecular Weight | 408.52 g/mol |
| LogP | 3.244 |
| Polar Surface Area | 69.21 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 8 |
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Antimicrobial Activity
Research indicates that derivatives of thiadiazole and triazole exhibit significant antimicrobial properties. For instance, compounds containing the thiadiazole moiety have shown efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli . The presence of the ethylsulfanyl group is hypothesized to enhance these effects through improved membrane permeability or interaction with bacterial enzymes.
Anticancer Activity
Studies have demonstrated that compounds similar to this one possess promising anticancer properties. For example, derivatives with triazole scaffolds have been reported to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in cancer cells . The compound's structure suggests potential for similar activity, with preliminary docking studies indicating favorable interactions with target enzymes involved in cancer cell proliferation.
Anti-inflammatory Activity
Thiadiazole derivatives have also been explored for their anti-inflammatory effects. Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines and pathways, suggesting that this compound may possess comparable properties .
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of thiadiazole derivatives against common pathogens. The results showed that certain modifications led to enhanced activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) as low as 0.25 μg/ml for some derivatives .
- Cytotoxicity Against Cancer Cells : In vitro studies revealed that certain thiadiazole derivatives exhibited IC50 values comparable to established chemotherapeutics like Cisplatin. For instance, a related compound showed IC50 values ranging from 5 to 10 μM against various cancer cell lines .
Structure-Activity Relationship (SAR)
The biological activity of this compound is significantly influenced by its structural components:
- Thiadiazole Moiety : Enhances antimicrobial and anticancer properties.
- Triazole Ring : Contributes to enzyme inhibition capabilities.
- Ethylsulfanyl Group : May improve bioavailability and interaction with biological targets.
Q & A
Q. What are the critical synthetic steps for this compound, and how are reaction conditions optimized?
The synthesis involves multi-step organic reactions, including:
- Thiadiazole ring formation : Requires cyclization of hydrazides or thiosemicarbazides under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) .
- Sulfanyl group introduction : Achieved via nucleophilic substitution or thiol-ene coupling, often using mercaptoacetic acid derivatives .
- Final coupling : Benzamide and triazole moieties are coupled using carbodiimide-based coupling agents (e.g., EDC/HOBt) . Key conditions : Temperature (60–100°C), anhydrous solvents, and inert atmospheres (N₂/Ar) to prevent oxidation. Reaction progress is monitored via TLC (Rf analysis) or HPLC .
Q. Which functional groups are pivotal for its biological activity?
The compound's bioactivity arises from synergistic interactions between:
- 1,3,4-Thiadiazole ring : Enhances electron-deficient character, enabling enzyme inhibition .
- 4-Fluorophenyl group : Improves lipophilicity and target binding via halogen bonding .
- Methoxybenzamide : Facilitates hydrogen bonding with biological targets (e.g., kinases) .
- Ethylsulfanyl side chain : Modulates solubility and metabolic stability .
Q. What analytical techniques validate purity and structural integrity?
| Technique | Purpose | Key Observations |
|---|---|---|
| HPLC | Purity assessment | Retention time compared to standards; ≥95% purity required for biological assays . |
| NMR (¹H/¹³C) | Structural confirmation | Peaks for thiadiazole (δ 8.1–8.3 ppm), triazole (δ 7.5–7.8 ppm), and methoxy (δ 3.8–4.0 ppm) groups . |
| IR Spectroscopy | Functional group analysis | Stretching vibrations for C=O (1680–1720 cm⁻¹) and S–S (500–550 cm⁻¹) . |
| Mass Spectrometry | Molecular weight verification | ESI-MS confirms [M+H]⁺ or [M–H]⁻ ions . |
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., NMR) for thiadiazole derivatives be resolved?
- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .
- Solvent effects : Use deuterated DMSO or CDCl₃ to shift proton signals and reduce aggregation .
- Comparative analysis : Cross-reference with crystallographic data (e.g., CCDC entries) for analogous structures .
- Dynamic effects : Consider rotameric equilibria in flexible side chains (e.g., ethylsulfanyl) .
Q. What strategies minimize by-products during triazole-thiadiazole coupling?
- Catalyst optimization : Use Pd(0) or Cu(I) catalysts for regioselective triazole formation .
- Solvent polarity : Switch from DMF to THF to reduce nucleophilic side reactions .
- Temperature control : Lower reaction temperatures (≤50°C) prevent thiadiazole ring degradation .
- Purification : Flash chromatography (silica gel, ethyl acetate/hexane) isolates the target compound from dimers or oxidized by-products .
Q. How to design stability studies under varying pH and temperature?
- Accelerated stability testing : Incubate the compound at 40°C/75% RH for 4 weeks, with HPLC monitoring for degradation products (e.g., hydrolyzed benzamide) .
- pH profiling : Assess solubility and stability in buffers (pH 1–10) to identify optimal storage conditions .
- Light sensitivity : Conduct photostability studies under ICH Q1B guidelines using UV-Vis irradiation .
Data Contradiction Analysis
Q. How to address discrepancies in biological activity reports across similar derivatives?
- Structural analogs : Compare substituent effects (e.g., 4-fluorophenyl vs. 3-trifluoromethylphenyl) on target binding .
- Assay conditions : Normalize data for cell line variability (e.g., HepG2 vs. HEK293) and incubation times .
- Docking studies : Perform in silico simulations (AutoDock Vina) to rationalize activity differences based on steric/electronic factors .
Methodological Resources
- Synthetic protocols : Refer to multi-step methodologies in , and 8.
- Analytical workflows : Follow and for NMR/HPLC optimization.
- Biological assays : Use and for antimicrobial/kinase inhibition protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
